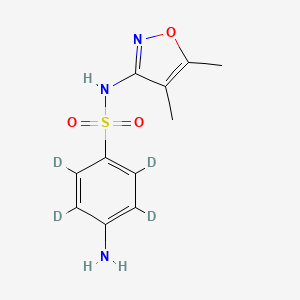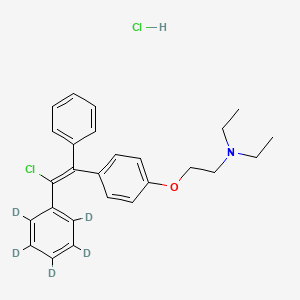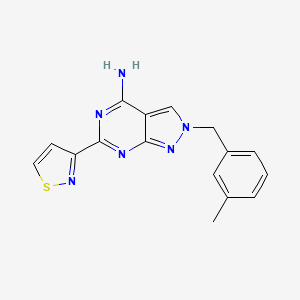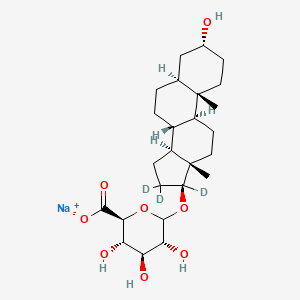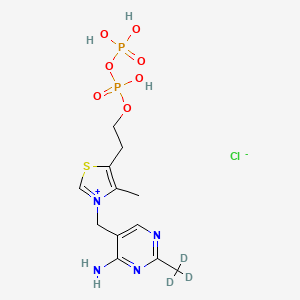
Thiamine-d3 Pyrophosphate Chloride (d3-Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine pyrophosphate-d3 is a deuterium-labeled derivative of thiamine pyrophosphate, which is a coenzyme form of vitamin B1. Thiamine pyrophosphate plays a crucial role in the metabolism of carbohydrates and amino acids by acting as a coenzyme for several enzyme complexes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . The deuterium labeling in thiamine pyrophosphate-d3 is used for tracing and studying metabolic pathways in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine pyrophosphate-d3 can be synthesized by the phosphorylation of thiamine-d3 using thiamine diphosphokinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor in the presence of magnesium ions, which act as a cofactor .
Industrial Production Methods: Industrial production of thiamine pyrophosphate-d3 follows similar synthetic routes but on a larger scale. The process involves the fermentation of thiamine-d3 followed by its phosphorylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiamine pyrophosphate-d3 undergoes several types of chemical reactions, including:
Oxidation: Thiamine pyrophosphate-d3 can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine from thiamine disulfide.
Substitution: Thiamine pyrophosphate-d3 can participate in nucleophilic substitution reactions due to the presence of the pyrophosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various substituted thiamine derivatives depending on the nucleophile used.
Scientific Research Applications
Thiamine pyrophosphate-d3 is widely used in scientific research due to its role as a coenzyme in several biochemical reactions. Its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving thiamine pyrophosphate.
Biology: Helps in studying the role of thiamine pyrophosphate in cellular metabolism and enzyme function.
Medicine: Used in research related to metabolic disorders and diseases caused by thiamine deficiency.
Industry: Employed in the production of fortified foods and supplements to ensure adequate thiamine intake
Mechanism of Action
Thiamine pyrophosphate-d3 exerts its effects by acting as a coenzyme for several enzyme complexes. The mechanism involves the formation of a carbanion intermediate at the thiazole ring, which then participates in the decarboxylation of alpha-keto acids. This process is crucial for the conversion of pyruvate to acetyl-CoA and alpha-ketoglutarate to succinyl-CoA in the Krebs cycle . The molecular targets include pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase .
Comparison with Similar Compounds
Thiamine pyrophosphate: The non-deuterated form of thiamine pyrophosphate.
Thiamine monophosphate: A precursor in the biosynthesis of thiamine pyrophosphate.
Thiamine disulfide: An oxidized form of thiamine.
Uniqueness: Thiamine pyrophosphate-d3 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where tracking the metabolic fate of thiamine pyrophosphate is essential .
Properties
Molecular Formula |
C12H19ClN4O7P2S |
|---|---|
Molecular Weight |
463.79 g/mol |
IUPAC Name |
2-[3-[[4-amino-2-(trideuteriomethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/i2D3; |
InChI Key |
YXVCLPJQTZXJLH-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)

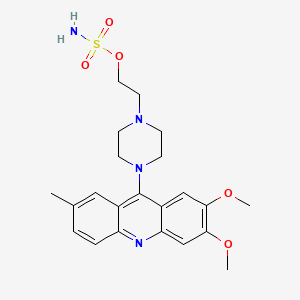
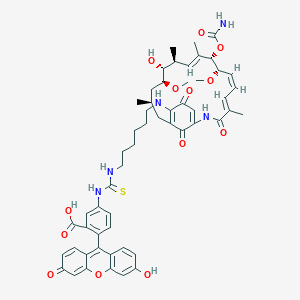
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
